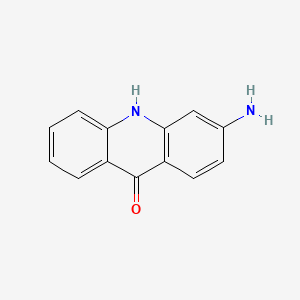

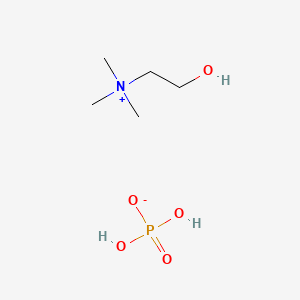

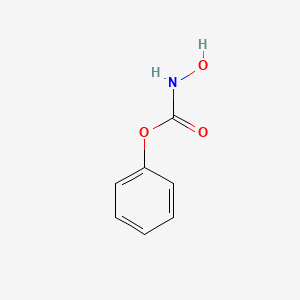

2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide

Overview

Description

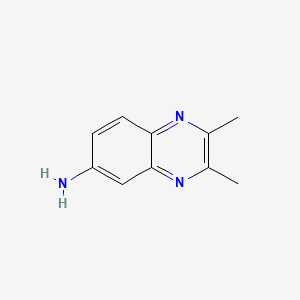

2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide is a chemical compound that is part of a broader class of phthalazinone derivatives. These compounds have garnered interest due to their potential applications in various fields, including medicinal chemistry. The papers provided discuss different derivatives and related compounds, which can offer insights into the chemical behavior and properties of the compound .

Synthesis Analysis

The synthesis of related phthalazinone derivatives is described in the first paper, where 1,2-dihydro-1-oxophthalazin-4-yl trifluoromethanesulfonate is synthesized through a reaction involving phthalhydrazide and triflic anhydride (Tf2O) . This process exhibits high regioselectivity and yield, indicating that similar methods could potentially be applied to synthesize 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide. The utility of the synthesized triflate is further demonstrated through Suzuki and Sonogashira coupling reactions, which could be relevant for functionalizing the acetohydrazide moiety of the target compound .

Molecular Structure Analysis

The second paper provides a detailed analysis of the molecular structure of a related compound, N′-[(E)-4-Hydroxybenzylidene]-2-(naphthalen-2-yloxy) acetohydrazide, using density functional theory (DFT) calculations . The study reveals the presence of intra-molecular hydrogen bonding and its impact on the structural and vibrational properties of the molecule. This suggests that similar hydrogen bonding interactions could be present in 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide, potentially influencing its chemical behavior and stability .

Chemical Reactions Analysis

The third paper discusses the reactivity of a cyanoacetohydrazide derivative, which is prepared through condensation and then reacted with various reagents to yield novel heterocyclic compounds . This indicates that the acetohydrazide group in the target compound may also be reactive and capable of undergoing condensation reactions to form heterocycles, which could be of interest for the development of new pharmaceuticals or materials .

Physical and Chemical Properties Analysis

While the papers provided do not directly discuss the physical and chemical properties of 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide, they do provide insights into the properties of structurally related compounds. For instance, the antioxidant and antibacterial activities of N'-arylmethylidene acetohydrazides are evaluated in the fifth paper . This suggests that the target compound may also possess similar biological activities, which could be explored in future studies. Additionally, the synthesis methods and structural analyses presented in the papers could inform the prediction of the compound's solubility, stability, and reactivity .

Scientific Research Applications

Antimicrobial and Cytotoxicity Studies

- Application : A study by Sridhara et al. (2011) explored the synthesis of new derivatives of 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide for antimicrobial activities and cytotoxicity studies. These derivatives exhibited promising antimicrobial activity (Sridhara et al., 2011).

Synthesis and Anticancer Evaluation

- Application : Salahuddin et al. (2014) synthesized derivatives of 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1H-benzimidazole using 2-(naphthalen-1-ylmethyl/Naphthalen-2-yloxymethyl)-1H-benzimidazol-1-yl]acetohydrazide. These compounds were evaluated for anticancer properties, showing activity in breast cancer cell lines (Salahuddin et al., 2014).

Antimicrobial Activity of Phthalazinone Derivatives

- Application : Research by Sridhara et al. (2010) involved synthesizing 2-substituted phthalazin-1(2H)-one derivatives from methyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate. These compounds displayed significant antimicrobial activities against various bacterial and fungal strains (Sridhara et al., 2010).

Mild Steel Corrosion Inhibition

- Application : Abdallah et al. (2016) studied a novel hydrazide derivative, 2-(2-hydrazinyl-1,6-dihydro-6-oxopyrimidin-4-yl) acetohydrazide (HDOP), as a corrosion inhibitor for mild steel in acidic solutions. This study highlights its use in corrosion prevention, showing a high inhibition efficiency in HCl solutions (Abdallah et al., 2016).

Antimicrobial Activity of Imidoxy Moiety

- Application : Salvi et al. (2010) conducted research on the antimicrobial activities of substituted 3-(Phthalazine‐1‐ylamino)alkanoic acid containing an imidoxy moiety. The compounds synthesized in this study showed antimicrobial properties (Salvi et al., 2010).

Antioxidant and Antibacterial Activities

- Application : Ahmad et al. (2010) synthesized N'-arylmethylidene-2-(3, 4-dimethyl-5, 5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetohydrazides, evaluating their potential antioxidant and antibacterial activities. This study indicates the potential use of these compounds in developing antioxidant and antibacterial agents (Ahmad et al., 2010).

Anti-HIV and Antibacterial Activities

- Application : In 2021, Sulthana et al. synthesized novel 2-(3-substituted-4-oxo-3,4-dihydroquinazolin-2-yl)-2,3-dihydrophthalazine-1,4-diones. These compounds showed promising antibacterial and anti-HIV activities, highlighting their potential in developing new antimicrobial and antiviral therapies (Sulthana et al., 2021).

properties

IUPAC Name |

2-(4-oxo-3H-phthalazin-1-yl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2/c11-12-9(15)5-8-6-3-1-2-4-7(6)10(16)14-13-8/h1-4H,5,11H2,(H,12,15)(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRYHCCVJXQEMLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NNC2=O)CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10289460 | |

| Record name | 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10289460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide | |

CAS RN |

25947-18-6 | |

| Record name | NSC61003 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61003 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10289460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B1295517.png)